![molecular formula C18H21N3O2S B5513373 N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide](/img/structure/B5513373.png)
N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For example, a study on the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, a compound with some similarities in functional groups, involved an approachable method and structural determination by X-ray crystallography (B. Al-Hourani et al., 2016).
Aplicaciones Científicas De Investigación
Molecular Docking and Bioassay Studies
A study by Al-Hourani et al. (2016) focused on the synthesis of a related compound, examining its crystal structure and evaluating its potential as a cyclooxygenase-2 inhibitor through molecular docking and bioassay studies. Although the study did not directly involve the compound , it highlights the approach of using similar chemical structures to investigate therapeutic potentials against specific enzymes or in the treatment of diseases, which could be relevant for the applications of N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide in future research (Al-Hourani et al., 2016).
DNA Damage Repair
Nicotinamide, a component of the chemical name, has been shown to stimulate DNA repair synthesis in human lymphocytes exposed to UV irradiation and other DNA-damaging agents. This finding by Berger and Sikorski (1980) underscores the potential of nicotinamide-related compounds, such as N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide, in enhancing cellular repair mechanisms, which could have implications for cancer research and the development of therapeutic strategies targeting DNA repair pathways (Berger & Sikorski, 1980).
Cellular Energy Metabolism and Cytoprotection
The role of nicotinamide in cellular energy metabolism and its cytoprotective effects were discussed in a study by Maiese et al. (2009). Nicotinamide's ability to modulate oxidative stress and influence pathways related to cell survival and death has implications for the study of N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide in conditions involving immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Antimicrobial Activity
Research by Oroujzadeh et al. (2017) on new carbacylamidophosphates containing nicotinamide demonstrated antibacterial activity, suggesting that compounds related to nicotinamide, such as N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide, may also possess antimicrobial properties that could be explored for therapeutic applications (Oroujzadeh et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(dimethylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21(2)18(23)15-13-8-4-3-5-9-14(13)24-17(15)20-16(22)12-7-6-10-19-11-12/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNQWQZQCSLDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

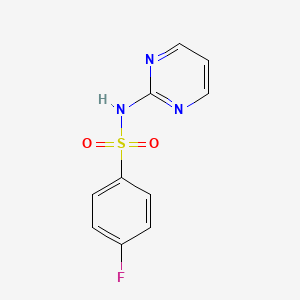
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)
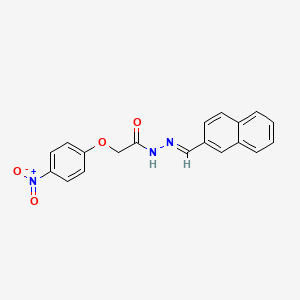
![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
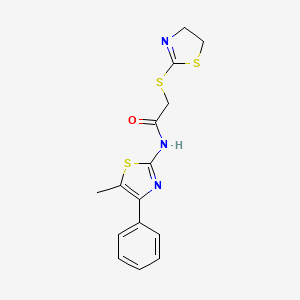
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)
![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)
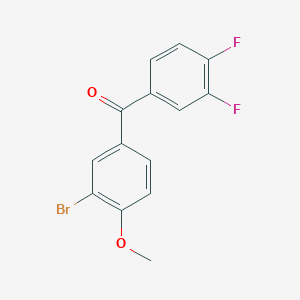
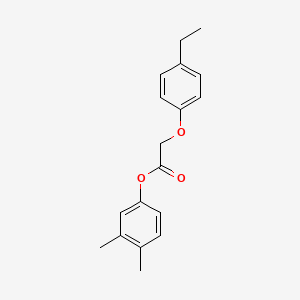
![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)
![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)